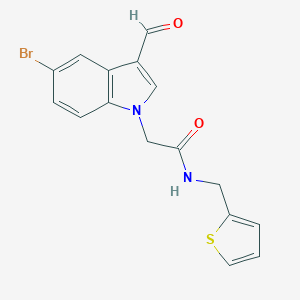
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as BRD7085, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
科学研究应用
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can modulate the activity of various enzymes involved in cellular metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its potential toxicity, which could limit its use in vivo.
未来方向
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have greater efficacy and fewer side effects than 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Additionally, researchers could investigate the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential applications of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in other areas of medicine, such as the treatment of metabolic and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound with potential applications in cancer research and other areas of medicine. Its specificity for BRD4 and its anti-cancer and anti-inflammatory effects make it a promising candidate for further study. However, its potential toxicity and limitations for in vivo use highlight the need for further research and development.
合成方法
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-bromo-3-formylindole with thienylacetic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-thienylmethyl)amine to yield the final product.
属性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC 名称 |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
InChI 键 |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
规范 SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)





amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)